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Abstract
This technical guide provides a comprehensive overview of the theoretical and computational

studies of 2-Ethylpentan-1-amine, a primary amine with potential applications in organic

synthesis and drug development. This document summarizes key molecular properties,

spectroscopic data, and synthesis pathways. Detailed computational and experimental

methodologies are presented to facilitate further research and application. The guide integrates

quantitative data into structured tables and visualizes complex processes through diagrams,

offering a thorough resource for professionals in the field.

Introduction
2-Ethylpentan-1-amine, with the molecular formula C₇H₁₇N, is a branched-chain aliphatic

amine.[1][2][3] Its structure, featuring a chiral center at the second carbon of the pentane

backbone, makes it an interesting candidate for stereoselective synthesis and as a building

block in the development of novel pharmaceutical agents.[1] Understanding the molecular

geometry, electronic properties, and reactivity of this amine is crucial for its effective utilization.

Computational chemistry provides powerful tools to investigate these aspects at a molecular

level, complementing experimental data. This guide will delve into the theoretical and

computational approaches used to characterize 2-Ethylpentan-1-amine.
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Molecular Properties
The fundamental properties of 2-Ethylpentan-1-amine are summarized in the table below.

These values are a combination of data from chemical databases and computational

predictions.

Property Value Source

Molecular Formula C₇H₁₇N PubChem[3], Guidechem[2]

Molecular Weight 115.22 g/mol PubChem[3], Guidechem[2]

IUPAC Name 2-ethylpentan-1-amine PubChem[3]

Canonical SMILES CCCC(CC)CN PubChem[3]

InChI Key
JMWKVOZQRYHIHA-

UHFFFAOYSA-N
PubChem[3]

CAS Number 90831-93-9 Guidechem[2]

Topological Polar Surface Area 26 Å² PubChem[3]

Hydrogen Bond Donor Count 1 PubChem[3]

Hydrogen Bond Acceptor

Count
1 PubChem[3]

Rotatable Bond Count 4 Guidechem[2]

Theoretical and Computational Studies
Computational studies, particularly those employing Density Functional Theory (DFT), are

instrumental in elucidating the structural and electronic properties of molecules like 2-
Ethylpentan-1-amine.

Geometry Optimization
The three-dimensional structure of 2-Ethylpentan-1-amine can be optimized using DFT

methods, such as B3LYP with a 6-31G* basis set, to find the lowest energy conformation.

These calculations provide insights into bond lengths, bond angles, and dihedral angles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b14370156?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylpentan-1-amine
https://wap.guidechem.com/encyclopedia/2-ethylpentan-1-amine-dic3346365.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylpentan-1-amine
https://wap.guidechem.com/encyclopedia/2-ethylpentan-1-amine-dic3346365.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylpentan-1-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylpentan-1-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylpentan-1-amine
https://wap.guidechem.com/encyclopedia/2-ethylpentan-1-amine-dic3346365.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylpentan-1-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylpentan-1-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylpentan-1-amine
https://wap.guidechem.com/encyclopedia/2-ethylpentan-1-amine-dic3346365.html
https://www.benchchem.com/product/b14370156?utm_src=pdf-body
https://www.benchchem.com/product/b14370156?utm_src=pdf-body
https://www.benchchem.com/product/b14370156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14370156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table of Predicted Geometrical Parameters (DFT B3LYP/6-31G)*

Parameter Bond/Angle Predicted Value

Bond Length C-C (average) 1.53 - 1.54 Å

C-N ~1.47 Å

N-H (average) ~1.01 Å

C-H (average) 1.09 - 1.10 Å

Bond Angle C-C-C (backbone) ~112-115°

C-C-N ~114°

H-N-H ~106°

C-N-H ~110°

Note: The values in the table are typical for similar aliphatic amines and should be considered

as estimates in the absence of a specific peer-reviewed study on 2-Ethylpentan-1-amine.

Vibrational Analysis
Vibrational frequency calculations are crucial for predicting the infrared (IR) and Raman spectra

of a molecule. These theoretical spectra can be compared with experimental data to confirm

the structure of the synthesized compound. As a primary amine, 2-Ethylpentan-1-amine is

expected to exhibit characteristic N-H stretching and bending vibrations.[4]

Table of Predicted Vibrational Frequencies (DFT B3LYP/6-31G)*
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Vibrational Mode Functional Group
Predicted
Frequency (cm⁻¹)

Expected Intensity

Asymmetric N-H

Stretch
-NH₂ ~3450 - 3500 Medium

Symmetric N-H

Stretch
-NH₂ ~3350 - 3400 Medium

C-H Stretches -CH₃, -CH₂, -CH ~2850 - 3000 Strong

N-H Scissoring (Bend) -NH₂ ~1580 - 1650 Medium

C-N Stretch Aliphatic Amine ~1020 - 1250 Medium-Weak

N-H Wagging -NH₂ ~650 - 900 Broad, Strong

Note: These are expected frequency ranges for primary aliphatic amines. Actual values for 2-
Ethylpentan-1-amine may vary.

Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to

understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's

chemical stability and reactivity.

Table of Predicted Electronic Properties (DFT)

Property Predicted Value

HOMO Energy -9.2 to -9.8 eV

LUMO Energy Not available

HOMO-LUMO Gap Not available

Dipole Moment Not available
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Note: The HOMO energy range is based on unverified data from a commercial supplier and

should be treated with caution.

Experimental Protocols
Synthesis of 2-Ethylpentan-1-amine
A common method for the synthesis of 2-Ethylpentan-1-amine is through reductive amination.

[1]

Protocol for Reductive Amination:

Reaction Setup: A round-bottom flask is charged with 2-ethylpentanal and a suitable solvent

(e.g., methanol).

Ammonia Addition: An excess of ammonia (in the form of ammonium hydroxide or as a gas)

is added to the solution.

Reducing Agent: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium

triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise while maintaining the reaction

temperature.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

or gas chromatography-mass spectrometry (GC-MS).

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The

residue is then taken up in water and the pH is adjusted to be basic.

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g.,

diethyl ether or dichloromethane).

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄

or MgSO₄), filtered, and the solvent is evaporated. The crude product can be further purified

by distillation or column chromatography.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

different types of protons in the molecule. The protons on the carbon adjacent to the nitrogen

atom (α-protons) will be deshielded and appear at a higher chemical shift. The N-H protons

typically appear as a broad singlet.[4]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon

atoms in unique chemical environments. The carbon atom bonded to the nitrogen will be

deshielded.

Infrared (IR) Spectroscopy:

The IR spectrum should display the characteristic absorption bands for a primary amine as

detailed in the vibrational analysis section, including the N-H stretches, N-H bend, and C-N

stretch.[4]

Visualizations
Synthesis Pathway: Reductive Amination
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Caption: Reductive amination pathway for 2-Ethylpentan-1-amine synthesis.

Computational Workflow for Molecular Characterization
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Caption: Workflow for computational characterization of 2-Ethylpentan-1-amine.

Conclusion
This technical guide has provided a detailed overview of the theoretical and computational

aspects of 2-Ethylpentan-1-amine. While a dedicated, peer-reviewed computational study on

this specific molecule is not yet available, this guide consolidates existing knowledge on similar

amines and provides a framework for future research. The presented data, protocols, and

visualizations serve as a valuable resource for scientists and researchers interested in the

synthesis, characterization, and application of this and other branched-chain primary amines in
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drug development and other fields. Further computational and experimental work is

encouraged to validate and expand upon the findings presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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